molecular formula C21H25N3S B11433104 N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11433104
M. Wt: 351.5 g/mol
InChI Key: BAPURZJISUOWOH-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the cyclohexyl group, which may enhance its binding affinity and selectivity for COX-2 compared to other similar compounds. Additionally, the methylsulfanyl group provides distinct chemical properties that can be exploited for further chemical modifications and optimization.

Properties

Molecular Formula

C21H25N3S

Molecular Weight

351.5 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H25N3S/c1-15-8-13-19-23-20(16-9-11-18(25-2)12-10-16)21(24(19)14-15)22-17-6-4-3-5-7-17/h8-14,17,22H,3-7H2,1-2H3

InChI Key

BAPURZJISUOWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)SC)C=C1

Origin of Product

United States

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